molecular formula C15H20BFO2 B7580371 2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7580371
M. Wt: 262.13 g/mol
InChI Key: GVMDNQNKTNUUBY-UHFFFAOYSA-N
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Description

2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a fluorinated cyclopropylphenyl group. The presence of the boron atom makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-cyclopropyl-5-fluorophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography and crystallization further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced to form corresponding boranes.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Boranes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. In BNCT, the boron atom captures thermal neutrons, leading to the release of high-energy particles that selectively destroy cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the cyclopropyl and fluorine substituents.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the cyclopropyl and fluorine groups.

    2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but without the fluorine atom.

Uniqueness

2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the cyclopropyl and fluorine substituents, which enhance its reactivity and selectivity in various chemical reactions. The combination of these substituents also imparts unique physical and chemical properties, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(2-cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)13-9-11(17)7-8-12(13)10-5-6-10/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMDNQNKTNUUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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